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molecular formula C6H5Br2N B189406 2,5-Dibromo-3-methylpyridine CAS No. 3430-18-0

2,5-Dibromo-3-methylpyridine

Cat. No. B189406
M. Wt: 250.92 g/mol
InChI Key: LIMXEVCFAUTBCK-UHFFFAOYSA-N
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Patent
US09034870B2

Procedure details

(J. Med. Chem. 2007, 50, 3730-3742.) 5-Bromo-3-methylpyridin-2-amine (48, 69 g, 0.37 mol) was suspended in hydrobromic acid (200 mL, 48% in water), and the mixture was cooled to −15° C. Bromine (95 g, 0.59 mol) was added dropwise to the mixture, followed by addition of sodium nitrite (69 g, 1 mol) in water (100 mL). Temperature of the reaction mixture was kept below −15° C. during addition. After addition, the cooling bath was removed and the reaction mixture was stirred for 3 h. The reaction mixture was cooled to −15° C. and quenched with potassium hydroxide (112 g, 2 mol) in water (500 mL). The cooling bath was removed, and the mixture was stirred for 1.5 h. The products were extracted with ethyl acetate (3×300 mL). The combined extracts were washed with water (2×200 mL), saturated aqueous sodium bicarbonate (200 mL), dried with sodium sulfate, and evaporated to dryness. The oily residue was redissolved in chloroform (100 mL), and the solution was filtered through a pad of silica gel, washing with chloroform. The combined filtrates were evaporated to provide 49 as light-yellow solid (87 g, 94%): mp 38-40° C. (lit. (Recl. Tray. Chim. Pays-Bas 1965, 84, 951-964) mp 41-42° C.). 1H NMR (300 MHz, CDCl3) δ 8.22 (d, J=2.4 Hz, 1H), 7.61 (d, J=2.4 Hz, 1H), 2.33 (s, 3H); 13C NMR (75 MHz, CDCl3) δ 148.29, 143.05, 141.15, 137.15, 119.68, 22.06.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Quantity
69 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
112 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH3:9])[C:5](N)=[N:6][CH:7]=1.[Br:10]Br.N([O-])=O.[Na+].[OH-].[K+]>Br.O>[Br:10][C:5]1[C:4]([CH3:9])=[CH:3][C:2]([Br:1])=[CH:7][N:6]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
69 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)N)C
Step Two
Name
Quantity
95 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
69 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
112 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Temperature of the reaction mixture was kept below −15° C. during addition
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −15° C.
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1.5 h
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
The products were extracted with ethyl acetate (3×300 mL)
WASH
Type
WASH
Details
The combined extracts were washed with water (2×200 mL), saturated aqueous sodium bicarbonate (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue was redissolved in chloroform (100 mL)
FILTRATION
Type
FILTRATION
Details
the solution was filtered through a pad of silica gel
WASH
Type
WASH
Details
washing with chloroform
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=NC=C(C=C1C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 87 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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